Éthyl cis-3-bromoacrylate

Vue d'ensemble

Description

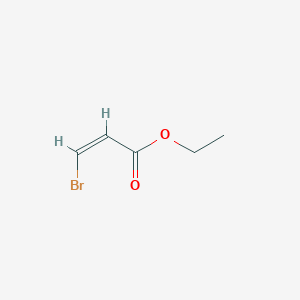

Ethyl cis-3-bromoacrylate is an organic compound with the molecular formula C5H7BrO2. It is a colorless to almost colorless clear liquid, known for its use in various chemical syntheses. This compound is particularly valued for its role as a building block in the preparation of more complex molecules, especially in the field of stereoselective synthesis .

Applications De Recherche Scientifique

Synthesis Applications

Ethyl cis-3-bromoacrylate serves as an important building block in organic synthesis, particularly in the preparation of various biologically active compounds.

Key Synthesis Reactions:

-

Preparation of Purine Derivatives :

- Used in the synthesis of ethyl 2-amino-9-(2-deoxy-β-D-erythropentofuranosyl)-6,9-dihydro-6-oxo-1H-purine-1-acrylate, which is significant for nucleoside analogs in antiviral research .

- Involved in synthesizing 3-(2-deoxy-β-D-erythro-pentofuranosyl)-3,4-dihydropyrimido[1,2-a]purine-6,10-dione, a compound with potential therapeutic applications .

- Stereoselective Synthesis :

Biochemical Applications

Ethyl cis-3-bromoacrylate is also utilized in biochemical research, particularly in the study of enzyme mechanisms and the development of monoclonal antibodies.

Case Study:

In a study examining the synthesis of stable isotope-labeled analogues for immunological assays, ethyl cis-3-bromoacrylate was used to label nucleosides, enhancing the specificity and sensitivity of ELISA tests . This application underscores its importance in immunochemistry and diagnostics.

Industrial Applications

The compound's utility extends to industrial biocatalysis, where it acts as a substrate for dehalogenases—enzymes that facilitate the hydrolytic dehalogenation of halogenated compounds.

Key Insights:

Mécanisme D'action

Target of Action

Ethyl cis-3-bromoacrylate is a nucleoside analogue . It primarily targets alkyl halides that exhibit electron deficiency . Alkyl halides are a class of organic compounds containing halogens that are bonded to carbon atoms, which can undergo nucleophilic substitution or elimination reactions.

Mode of Action

The compound acts as a stereoselective nucleophilic addition reagent . It specifically reacts with its targets (alkyl halides) through a nucleophilic addition reaction, where a nucleophile (a molecule that donates an electron pair) adds to an electrophilic alkene to form a new compound.

Biochemical Pathways

Ethyl cis-3-bromoacrylate is used in the synthetic preparation of aristeromycin and lipoxin derivatives . Aristeromycin is an adenosine analogue with antiviral properties, while lipoxins are a series of eicosanoid compounds that play a role in inflammation resolution.

Result of Action

Ethyl cis-3-bromoacrylate has been used in the preparation of ethyl 2-amino-9-(2-deoxy-β-D-erythropentofuranosyl)-6,9-dihydro-6-oxo-1H-purine-1-acrylate . It was also used in the synthesis of 3-(2-deoxy-β-D-erythro-pentofuranosyl)-3,4-dihydropyrimido[1,2-a]purine-6,10-dione . These compounds are of interest in the field of medicinal chemistry for their potential biological activities.

Action Environment

It’s known that the compound should be stored at a temperature of2-8°C to maintain its stability. Factors such as pH, temperature, and the presence of other compounds could potentially affect its reactivity and efficacy.

Analyse Biochimique

Biochemical Properties

Ethyl cis-3-bromoacrylate is a nucleoside analogue, used for the synthesis of adenosine and uridine . It specifically reacts with alkyl halides that exhibit electron deficiency . The nature of these interactions is stereoselective, meaning the spatial arrangement of the atoms in the molecules it interacts with is of significant importance .

Molecular Mechanism

The molecular mechanism of Ethyl cis-3-bromoacrylate involves its role as a nucleophilic addition reagent . It reacts with alkyl halides, particularly those that are electron-deficient . This reaction is key to its role in the synthesis of adenosine and uridine .

Metabolic Pathways

Given its role in the synthesis of nucleoside analogues, it may interact with enzymes and cofactors involved in nucleotide metabolism .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl cis-3-bromoacrylate can be synthesized through the bromination of ethyl acrylate. The reaction typically involves the addition of bromine to ethyl acrylate in the presence of a solvent such as dichloromethane. The reaction is carried out at low temperatures to ensure the formation of the cis-isomer .

Industrial Production Methods: On an industrial scale, the production of ethyl cis-3-bromoacrylate follows similar principles but is optimized for larger yields and efficiency. The process involves continuous flow reactors and precise control of reaction conditions to maintain the desired isomeric purity .

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl cis-3-bromoacrylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Addition Reactions: It can participate in Michael addition reactions with nucleophiles.

Polymerization: It can be polymerized to form polyacrylates

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.

Addition Reactions: Nucleophiles such as amines or thiols in the presence of a base.

Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide

Major Products:

Substitution Products: Ethyl 3-aminoacrylate, ethyl 3-thioacrylate.

Addition Products: Ethyl 3-(alkylamino)acrylate, ethyl 3-(alkylthio)acrylate.

Polymers: Poly(ethyl acrylate)

Comparaison Avec Des Composés Similaires

- Methyl α-bromoacrylate

- Ethyl 2-bromoacrylate

- cis-1-Bromo-2-ethoxyethylene

- tert-Butyl 2-bromoacrylate

Comparison: Ethyl cis-3-bromoacrylate is unique due to its cis-configuration, which imparts specific stereochemical properties that are valuable in stereoselective synthesis. Compared to its analogues, it offers distinct reactivity patterns and selectivity in chemical reactions .

Ethyl cis-3-bromoacrylate is a versatile compound with significant applications in various fields of science and industry. Its unique properties and reactivity make it a valuable tool for researchers and industrial chemists alike.

Activité Biologique

Ethyl cis-3-bromoacrylate is an organic compound with significant biological activity, particularly noted for its role as a nucleoside analogue and its applications in medicinal chemistry. This article explores its biological properties, synthesis methods, and potential therapeutic uses, supported by relevant case studies and research findings.

Chemical Structure and Properties

Ethyl cis-3-bromoacrylate has the molecular formula and is characterized by a bromoacrylate structure where a bromine atom is substituted at the 3-position of the cis configuration of the acrylate backbone. This unique configuration influences its reactivity and potential applications in organic synthesis and medicinal chemistry .

Nucleoside Analogue

Ethyl cis-3-bromoacrylate exhibits biological activity as a nucleoside analogue , which allows it to interact with various biological pathways. It targets alkyl halides that show electron deficiency, potentially influencing nucleic acid synthesis and function. Research indicates its utility in synthesizing specific nucleosides, essential components of RNA and DNA .

Key Findings:

- It has been employed in the preparation of ethyl 2-amino-9-(2-deoxy-β-D-erythropentofuranosyl)-6,9-dihydro-6-oxo-1H-purine-1-acrylate , showcasing its role in creating biologically relevant compounds.

- Ethyl cis-3-bromoacrylate serves as a building block for synthesizing 3-(2-deoxy-β-D-erythro-pentofuranosyl)-3,4-dihydropyrimido[1,2-a]purine-6,10-dione , highlighting its importance in the development of dihydropyrimidone molecules.

Thiol-Alkylating Agent

In proteomics, ethyl cis-3-bromoacrylate acts as a thiol-alkylating agent , covalently modifying cysteine residues in proteins. This modification alters protein mass and enhances compatibility with mass spectrometry analysis, facilitating easier protein identification .

Synthesis Methods

Several methods exist for synthesizing ethyl cis-3-bromoacrylate. Common approaches include:

- Bromination of Ethyl Acrylate : This method involves the direct bromination of ethyl acrylate under controlled conditions to yield ethyl cis-3-bromoacrylate.

- Transition Metal-Catalyzed Reactions : Utilizing catalysts such as PEPPSI (Pyridine-enhanced Precatalyst Preparation for Selective Interactions) to facilitate the formation of this compound from simpler precursors .

Safety Profile

Ethyl cis-3-bromoacrylate is classified as a suspected skin irritant and may cause eye damage. It is sensitive to light and moisture, necessitating careful handling protocols including the use of personal protective equipment (PPE) such as gloves and safety glasses .

Comparative Analysis with Similar Compounds

Here is a comparison of ethyl cis-3-bromoacrylate with similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl α-bromoacrylate | CHBrO | Similar structure; used in similar reactions |

| Ethyl acrylate | C₄H₆O₂ | Base compound without bromination |

| Propyl 2-bromopropanoate | C₅H₉BrO₂ | Contains a bromine atom; used in synthesis |

Uniqueness : Ethyl cis-3-bromoacrylate's specific cis configuration and bromine substituent position influence its reactivity compared to other acrylates, enhancing its utility in organic synthesis .

Case Studies and Research Findings

- In Vivo Metabolism Study : A study demonstrated that 3-bromoethylacrylate reacted with deoxyguanosine (dG) under basic conditions, producing 1,N-ethyl-3-carboxyethenyl-dG. This finding highlights the compound's potential metabolic pathways and implications for DNA interactions .

- Dehalogenation Mechanisms : Research into bacterial dehalogenases has provided insights into how ethyl cis-3-bromoacrylate can be utilized for bioremediation purposes by breaking down halogenated compounds into less harmful substances .

Propriétés

IUPAC Name |

ethyl (Z)-3-bromoprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrO2/c1-2-8-5(7)3-4-6/h3-4H,2H2,1H3/b4-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJTJVQIYRQALIK-ARJAWSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C\Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31930-34-4 | |

| Record name | (Z) Ethyl 3-bromoacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.